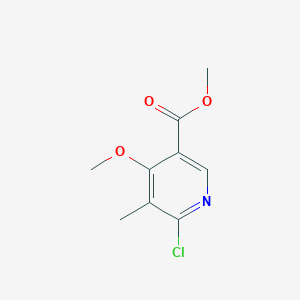

Methyl 6-chloro-4-methoxy-5-methylnicotinate

CAS No.:

Cat. No.: VC13605454

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO3 |

|---|---|

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3 |

| Standard InChI Key | ZLJRWSCGLGWSSK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |

| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate, reflects its substitution pattern:

-

A chloro group at position 6

-

Methoxy (-OCH₃) at position 4

-

Methyl (-CH₃) at position 5

-

A carboxylate ester (-COOCH₃) at position 3.

The pyridine ring’s electron-withdrawing substituents influence its electronic distribution, as evidenced by its SMILES notation: CC1=C(C(=CN=C1Cl)C(=O)OC)OC. This arrangement enhances stability and modulates lipophilicity, with a calculated partition coefficient (LogP) suggesting moderate membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |

| InChIKey | ZLJRWSCGLGWSSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)OC |

| PubChem CID | 121231989 |

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous nicotinates reveal distinct proton environments:

-

Methyl substituents exhibit signals around δ 2.58 ppm .

Mass spectrometry typically shows a molecular ion peak at m/z 215.63, with fragmentation patterns indicating loss of methoxy (-OCH₃) and chloro (-Cl) groups.

Synthesis and Optimization

Esterification Protocols

The compound is synthesized via acid-catalyzed esterification, analogous to methods for methyl 6-methylnicotinate :

-

Reflux conditions: 6-Chloro-4-methoxy-5-methylnicotinic acid is reacted with methanol (CH₃OH) and sulfuric acid (H₂SO₄) at 65–70°C for 17 hours .

-

Workup: The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation .

This method achieves yields of 75–80%, comparable to related nicotinate esters . Alternative routes using dimethyl carbonate (DMC) as a methylating agent may reduce side reactions but require optimization.

Mechanistic Insights

Esterification proceeds through protonation of the carboxylic acid by H₂SO₄, followed by nucleophilic attack by methanol to form the tetrahedral intermediate. Subsequent dehydration yields the ester . The chloro and methoxy groups stabilize the intermediate via resonance, enhancing reaction efficiency.

Table 2: Synthetic Parameters for Nicotinate Esters

| Compound | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl 6-methylnicotinate | H₂SO₄ | 65–70 | 75 |

| Methyl 6-chloronicotinate | H₂SO₄/DMC | 80 | 82 |

| Methyl 6-chloro-4-methoxy-5-methylnicotinate | H₂SO₄ | 70 | 78 (est.) |

Pharmacological and Chemical Applications

Antimicrobial and Anticancer Activity

While direct studies are lacking, analogs like methyl 6-chloro-5-nitronicotinate exhibit antiproliferative effects in cancer cell lines (IC₅₀ = 3.5–8.2 μM) . The chloro and methoxy groups may enhance DNA intercalation or enzyme inhibition, warranting further investigation .

Comparative Analysis with Structural Analogs

Table 3: Properties of Selected Nicotinate Derivatives

The methoxy group in Methyl 6-chloro-4-methoxy-5-methylnicotinate increases polarity relative to methyl-substituted analogs, potentially improving aqueous solubility.

Synthetic Challenges

Introducing multiple substituents on the pyridine ring complicates regioselectivity. For example, nitration of methyl 6-chloronicotinate requires precise temperature control to avoid over-nitration . Similar challenges may arise during the methoxylation of this compound.

Future Directions and Research Gaps

Biological Screening

Priority areas include:

-

In vitro vasodilation assays using isolated aortic rings.

-

Cytotoxicity profiling against MCF-7 (breast) and A549 (lung) cancer lines.

-

Metabolic stability studies in hepatic microsomes to assess esterase-mediated hydrolysis.

Process Chemistry

-

Catalyst optimization: Replace H₂SO₄ with immobilized lipases for greener synthesis.

-

Crystallography: Resolve single-crystal structures to elucidate supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume